3'-O-TBDMS-2'-O-methyluridine chemical properties
3'-O-TBDMS-2'-O-methyluridine chemical properties
Technical Monograph: 3'-O-TBDMS-2'-O-methyluridine
Executive Summary 3'-O-(tert-butyldimethylsilyl)-2'-O-methyluridine (CAS: 171268-84-1) is a specialized nucleoside intermediate critical for the synthesis of 5'-functionalized RNA analogs.[1] Unlike standard RNA building blocks where the 5'-hydroxyl is protected (DMT) and the 3'-hydroxyl is reactive (phosphoramidite), this molecule features a free 5'-hydroxyl , a permanently modified 2'-position (O-methyl) , and a temporarily protected 3'-position (TBDMS) .
This specific protection pattern renders it an essential scaffold for "Reverse" (5'→3') oligonucleotide synthesis and the production of 5'-triphosphates (e.g., for mRNA capping or enzymatic assays) where the 3'-hydroxyl must remain inert during 5'-phosphorylation. Its 2'-O-methyl modification confers C3'-endo sugar puckering, enhancing nuclease resistance and duplex stability in therapeutic applications.
Part 1: Structural & Physicochemical Profile[2]
The chemical utility of 3'-O-TBDMS-2'-O-methyluridine is defined by its orthogonal reactivity. The 2'-O-methyl group is stable to both acid and base, locking the sugar conformation, while the 3'-O-TBDMS group provides steric bulk and fluoride-labile protection, directing all chemical attacks to the 5'-hydroxyl.
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| Molecular Formula | C₁₆H₂₈N₂O₆Si | |
| Molecular Weight | 372.49 g/mol | |
| CAS Number | 171268-84-1 | |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated.[2] |
| Solubility | DMSO, DMF, Acetonitrile, Methanol | Sparingly soluble in water due to lipophilic TBDMS. |
| pKa (Uracil N3) | ~9.4 | Consistent with unmodified uridine. |
| Sugar Pucker | Predominantly C3'-endo (North) | Induced by the gauche effect of the 2'-O-methyl group. |
| Lability | 3'-TBDMS: Fluoride labile (TBAF, TEA·3HF) | 2'-OMe: Stable to standard deprotection (NH₄OH). |
Structural Conformation & Stability
The 2'-O-methyl substituent creates a steric clash that disfavors the C2'-endo conformation found in DNA. Instead, it locks the ribose in the C3'-endo (North) conformation, mimicking A-form RNA. This pre-organization reduces the entropy penalty upon hybridization, increasing the melting temperature (
The 3'-O-TBDMS group is bulky. While it protects the 3'-OH, its proximity to the 2'-OMe group prevents migration. Unlike 2'-TBDMS groups which can migrate to the 3' position in standard RNA synthesis, the 2'-OMe is an ether linkage and cannot migrate, ensuring regio-isomeric purity.
Part 2: Synthesis & Purification Routes[4]
The synthesis of 3'-O-TBDMS-2'-O-methyluridine requires a strategy that differentiates the 3' and 5' hydroxyls, as the 2'-position is already methylated.
Primary Synthesis Workflow
The most robust route involves transient 5'-protection to force 3'-silylation, followed by selective 5'-deprotection.
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5'-Protection: Reaction with 4,4'-Dimethoxytrityl chloride (DMT-Cl) in pyridine.
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Selectivity: Primary 5'-OH reacts much faster than secondary 3'-OH.
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Intermediate: 5'-O-DMT-2'-O-methyluridine.
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3'-Silylation: Reaction with TBDMS-Cl and Imidazole/AgNO₃.
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Target: 3'-OH.
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Intermediate: 5'-O-DMT-3'-O-TBDMS-2'-O-methyluridine.
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5'-Detritylation: Controlled acid hydrolysis (3% TCA in DCM or 80% Acetic Acid).
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Mechanism:[4] The trityl cation is cleaved, releasing the free 5'-OH.
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Product:3'-O-TBDMS-2'-O-methyluridine .
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Caption: Synthesis pathway emphasizing orthogonal protection strategy to isolate the 5'-hydroxyl.
Part 3: Applications in Oligonucleotide & Nucleotide Chemistry[4][6][7][8][9]
This molecule is not a standard building block for automated solid-phase synthesis (which proceeds 3'→5'). Instead, it is the key precursor for 5'-functionalization .
Synthesis of 5'-Triphosphates (2'-OMe-UTP)
For enzymatic incorporation or mRNA capping studies, the 5'-triphosphate of 2'-OMe-U is required.
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Protocol: The free 5'-OH is reacted with POCl₃ and tributylammonium pyrophosphate (Ludwig-Eckstein procedure).
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Role of 3'-TBDMS: It prevents the formation of 3'-phosphates or cyclic phosphates during the aggressive phosphorylation step.
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Final Step: Fluoride treatment (TBAF) removes the 3'-TBDMS to yield the active triphosphate.
Reverse (5'→3') Oligonucleotide Synthesis
In "Reverse" synthesis, the oligonucleotide grows from the 5' end.
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Monomer Conversion: 3'-O-TBDMS-2'-O-methyluridine is converted to a 5'-Phosphoramidite by reacting the 5'-OH with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
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Coupling: This 5'-amidite couples to a support-bound 5'-OH, allowing synthesis in the 5'→3' direction (useful for attaching 3'-end modifications that are unstable to standard synthesis).
Synthesis of 5'-Capped/Conjugated RNAs
Researchers use the free 5'-OH to attach linkers (e.g., amino-linkers, cholesterol, or fluorescent dyes) while the 3'-end remains protected. Once the 5'-conjugation is complete, the 3'-TBDMS is removed, or the molecule is succinylated at the 3'-position to load onto CPG solid support.
Part 4: Analytical Characterization
Validating the identity of 3'-O-TBDMS-2'-O-methyluridine requires distinguishing it from its 2'-TBDMS isomers (though 2'-OMe prevents migration, impurities can occur).
1. ¹H-NMR Spectroscopy (DMSO-d₆)
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Anomeric Proton (H1'): Doublet at ~5.8–6.0 ppm.
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2'-Methoxy (-OCH₃): Sharp singlet at ~3.4 ppm.
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TBDMS Group:
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tert-butyl: Singlet (9H) at ~0.85–0.90 ppm.
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dimethyl: Two singlets (3H each) at ~0.05–0.10 ppm.
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Key Distinction: The H3' signal will shift upfield compared to a free 3'-OH, and H5'/H5'' will be downfield (deshielded) if the 5'-OH is free (broad exchangeable singlet often visible).
2. Mass Spectrometry (ESI-MS)
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Target Ion [M+H]⁺: 373.2 m/z.
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Target Ion [M+Na]⁺: 395.2 m/z.
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Fragmentation: Loss of TBDMS (-114 Da) is a common fragmentation pathway in MS/MS.
Part 5: Handling & Stability Protocols
Storage:
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Temperature: -20°C.
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Atmosphere: Inert gas (Argon/Nitrogen). The TBDMS group is stable to moisture, but the free 5'-OH can absorb water, complicating subsequent stoichiometry.
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Shelf Life: >2 years if kept dry.
Deprotection (Removal of 3'-TBDMS): When the 3'-protection is no longer needed (e.g., after 5'-modification), use one of the following:
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TBAF (1M in THF): 2–4 hours at Room Temp. Fast, but TBAF is difficult to remove (requires desalting).
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TEA·3HF (Neat): 4–8 hours at Room Temp. Volatile; easier to remove by evaporation or precipitation.
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Acid Stability: Do not expose to strong acids (pH < 2) for extended periods, as this may hydrolyze the TBDMS ether or the glycosidic bond.
Caption: Decision matrix for removing the 3'-TBDMS group based on purification requirements.
References
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ChemicalBook. (2024). 3'-O-(t-Butyldimethylsilyl)-2'-O-methyluridine - CAS 171268-84-1.[1][2][5] Retrieved from
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Thermo Fisher Scientific. (2023). TheraPure® RNA Phosphoramidites & Impurity Profiles. Retrieved from
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Glen Research. (2011). RNA Synthesis - Options for 2'-OH Protection and Deprotection Strategies. The Glen Report. Retrieved from
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PubChem. (2021).[6] Uridine, 2'-O-TBDMS and Isomers. National Library of Medicine. Retrieved from
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BOC Sciences. (2024). 3'-O-TBDMS-2'-O-methyl-Uridine-5'-triphosphate. Retrieved from
Sources
- 1. 3'-O-(t-Butyldimethylsilyl)-2'-O-methyluridine | 171268-84-1 [amp.chemicalbook.com]
- 2. 3'-O-(t-Butyldimethylsilyl)-2'-O-methyluridine | 171268-84-1 [chemicalbook.com]
- 3. US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides - Google Patents [patents.google.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. ËÕÖÝ˼±ä»¯Ñ§¼¼ÊõÓÐÏÞ¹«Ë¾ [sibian-chem.com]
- 6. Uridine, 2'-O-TBDMS | C15H26N2O6Si | CID 6429501 - PubChem [pubchem.ncbi.nlm.nih.gov]
